molecular formula C9H12N2O B8607166 (3R)-3-(pyridin-3-yloxy)pyrrolidine

(3R)-3-(pyridin-3-yloxy)pyrrolidine

Cat. No. B8607166
M. Wt: 164.20 g/mol
InChI Key: DCWKRPJLVIHGCZ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-(pyridin-3-yloxy)pyrrolidine is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3R)-3-(pyridin-3-yloxy)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-3-(pyridin-3-yloxy)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3R)-3-(pyridin-3-yloxy)pyrrolidine

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3-[(3R)-pyrrolidin-3-yl]oxypyridine

InChI

InChI=1S/C9H12N2O/c1-2-8(6-10-4-1)12-9-3-5-11-7-9/h1-2,4,6,9,11H,3,5,7H2/t9-/m1/s1

InChI Key

DCWKRPJLVIHGCZ-SECBINFHSA-N

Isomeric SMILES

C1CNC[C@@H]1OC2=CN=CC=C2

Canonical SMILES

C1CNCC1OC2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 1.3 gm of 3-(1-t-butoxycarbonyl-3-pyrrolidinyloxy)-pyridine was added 10 mL of solution containing 5 mL of TFA and 5 mL of CH2Cl2 at ice-bath temperature. The reaction solution was slowly warmed to room temperature and allowed to stir 50 min at room temperature. After 50 min, solvents were removed in vacuo and the crude product was purified by flash chromatography (9:1:0.05, CHCl3:MeOH:conc. NH4OH) to obtain 120 mg (30.4% yield in two steps) of a clear oil: 1H NMR (300 MHz, CD3OD) δ8.21 (1H, d, J=2.6 Hz), 8.11 (1H, d, J=4.7 Hz), 7.38 (2H, m), 5.00 (1H, m), 3.13-2.88 (4H, m), 2.20-1.95 (2H, m); Mass spectrum (ESI) m/z 165.6 (M+H+).
Quantity
1.3 g
Type
reactant
Reaction Step One
[Compound]
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solution
Quantity
10 mL
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reactant
Reaction Step One
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Quantity
5 mL
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reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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